molecular formula C11H19Cl2N3 B2848429 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride CAS No. 2416236-00-3

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride

Cat. No. B2848429
CAS RN: 2416236-00-3
M. Wt: 264.19
InChI Key: XRKUZJCXYPIYHT-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride is a chemical compound with the molecular formula C11H17N3. It has a molecular weight of 191.27 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, is a significant area of research. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring through a methylene bridge . The pyridine ring is a six-membered aromatic ring with one nitrogen atom, while the piperidine ring is a six-membered aliphatic ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, this compound could potentially be used in the design and synthesis of new drugs.

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines, including “this compound”, have been covered in recent scientific literature . This compound could be used in the biological evaluation of potential drugs containing a piperidine moiety .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate for the synthesis of biologically active piperidines . This is particularly relevant for researchers taking their first steps in this field or experienced scientists looking for suitable substrates .

Research in Heterocyclic Compounds

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, “this compound” could be used in research related to heterocyclic compounds .

Development of Fast and Cost-Effective Methods for Synthesis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the development of such methods .

Pharmacological Applications

Piperidine derivatives have been the subject of numerous pharmacological studies . Therefore, “this compound” could potentially be used in pharmacological applications .

Safety and Hazards

The safety information for 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride indicates that it is classified under GHS05 and GHS07 hazard pictograms . The compound is associated with hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride and other piperidine derivatives are vast. These compounds play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-(piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAQBQFYZNTCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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